3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol
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Overview
Description
3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent. The reaction conditions often include the use of polar solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pyrazole ring is known to interact with various biological targets, including kinases and receptors, which play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-methyl-1-phenylpyrazole
- 5-hydroxy-1-methyl-1H-pyrazole
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness
3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-amino-1-(2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-6(3-5-9-10)7(11)2-4-8/h3,5,7,11H,2,4,8H2,1H3 |
InChI Key |
UDRVQNJDOVAKSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(CCN)O |
Origin of Product |
United States |
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